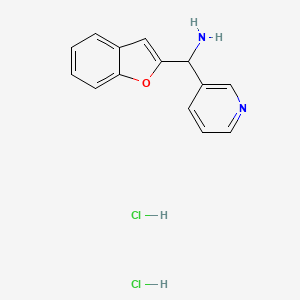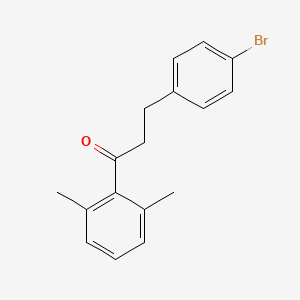
3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (e.g., melting point, boiling point, solubility, etc.) and chemical properties (e.g., acidity/basicity, redox potential, etc.).Aplicaciones Científicas De Investigación
Spectroscopic and Computational Studies
The spectroscopic and DFT studies on bromo-based chalcone derivatives, similar to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one, have revealed insights into their molecular structure, vibrational frequencies, and electronic absorption spectra. These studies, utilizing Gaussian09 software, provide a foundation for understanding the chemical properties and potential applications of such compounds in molecular docking and inhibition studies against enzymes like Monoamine oxidase A and B (Ramesh et al., 2020).
Optical and Charge Transport Properties
Research into novel chalcone derivatives has shown that compounds with configurations similar to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one exhibit promising linear optical, second and third-order nonlinear optical properties. Such characteristics, alongside charge transport capabilities, suggest these compounds are suitable for semiconductor devices. The studies highlight the potential of these chalcones as electron transport materials and their role in n-type organic semiconductor devices (Shkir et al., 2019).
Crystal Packing and Halogen Bonding Analysis
Investigations into compounds structurally related to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one have provided detailed analysis of crystal packing and the role of halogen bonding. Such studies offer valuable insights into the molecular interactions and stability of these compounds, which could inform their use in materials science and drug design. The significance of CBr⋯O interactions and their implications for molecular assembly and design are particularly noteworthy (Kumar et al., 2018).
Synthesis and Bioactivity
Research on the synthesis and characterization of disperse dyes based on enaminones, including compounds like 1-(4-Bromo phenyl)-3-dimethyl amino-propenone, highlights the versatility of these molecules in dye chemistry. The successful coupling with arylidene diazonium chloride to produce disperse dyes indicates potential applications in textile and materials science, showcasing the chemical reactivity and application diversity of these bromophenyl derivatives (Elapasery et al., 2020).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unsolved problems or unanswered questions related to the compound.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNGFXWZOZWNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210504 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898761-52-9 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)
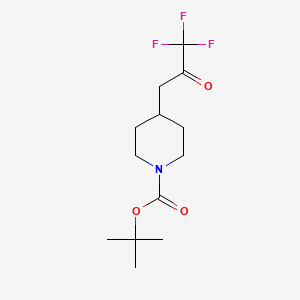
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
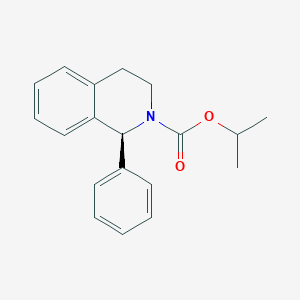
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)
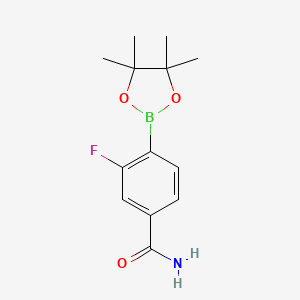
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
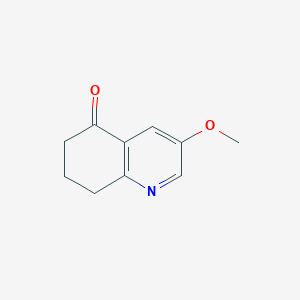
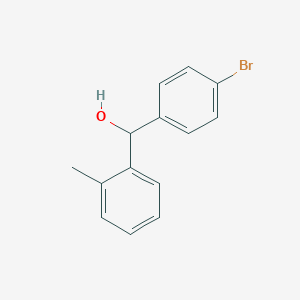

![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)
